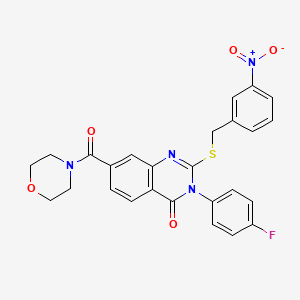
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O5S and its molecular weight is 520.54. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound of interest is part of a broader class of quinazoline derivatives known for their potential in various biological and chemical applications. A study by Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates from a precursor compound related to the antibiotic drug linezolid. These compounds displayed promising antimicrobial activity against a range of bacteria and fungi. The study's findings underline the antimicrobial potency of sulfonamide derivatives, particularly against fungi, when compared to carbamate derivatives. This research contributes to understanding the synthetic versatility of quinazoline derivatives and their potential as antimicrobial agents (Janakiramudu et al., 2017).
Quinazoline Derivatives as Anticancer Agents
Another significant application of quinazoline derivatives is in the field of oncology. Ovádeková et al. (2005) examined the cytotoxic and antiproliferative activity of a synthetically prepared quinazoline derivative on the human cancer cell line HeLa. The compound demonstrated potent anticancer activity, with IC50 values suggesting its potential as a promising anticancer drug. This study highlights the therapeutic potential of quinazoline derivatives in cancer treatment, emphasizing their role as multitarget agents capable of inducing cytotoxic effects on tumor cells (Ovádeková et al., 2005).
Quinazolinones in Corrosion Inhibition
Quinazolinone derivatives also find applications in industrial settings, such as corrosion inhibition. Errahmany et al. (2020) synthesized new quinazolinone compounds and evaluated their efficiency against mild steel corrosion in acidic medium. The compounds demonstrated high inhibition efficiencies, indicating their potential as effective corrosion inhibitors. This research showcases the utility of quinazolinone derivatives in protecting metal surfaces against corrosion, contributing to their practical applications beyond biological activities (Errahmany et al., 2020).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O5S/c27-19-5-7-20(8-6-19)30-25(33)22-9-4-18(24(32)29-10-12-36-13-11-29)15-23(22)28-26(30)37-16-17-2-1-3-21(14-17)31(34)35/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFRKDMCGKZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
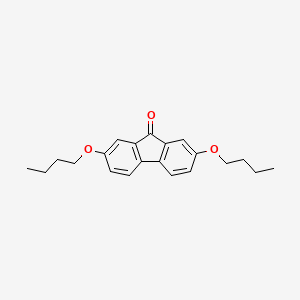
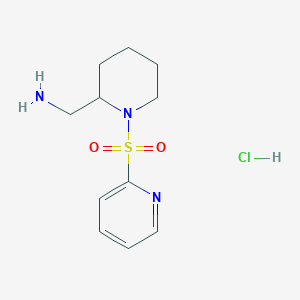
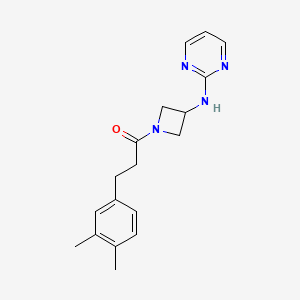

![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)
![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)
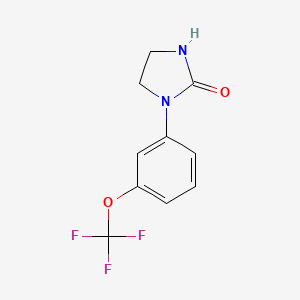
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727861.png)
![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2727867.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)
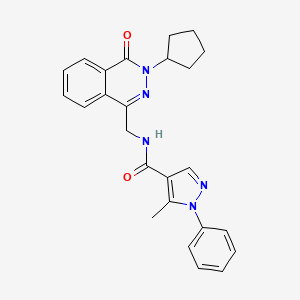
![2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile](/img/structure/B2727871.png)